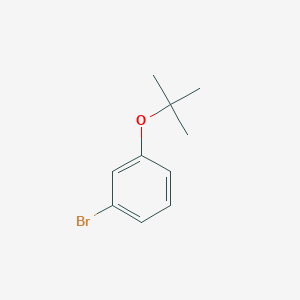

Benzene, 1-bromo-3-(1,1-dimethylethoxy)-

Descripción general

Descripción

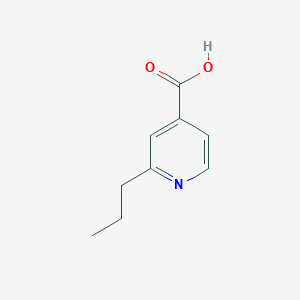

Benzene, 1-bromo-3-(1,1-dimethylethoxy)- is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzene, 1-bromo-3-(1,1-dimethylethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-bromo-3-(1,1-dimethylethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Total Synthesis of Biologically Active Compounds : Benzene derivatives like 1-bromo-3-(1,1-dimethylethoxy)- have been used in the total synthesis of biologically active natural products. For instance, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, was synthesized starting from a related compound (Akbaba et al., 2010).

Precursor for Graphene Nanoribbons : 1-bromo-4-(3,7-dimethyloctyl)benzene has been presented as a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. This application is crucial for controlled edge morphology and narrow widths in nanotechnology (Patil et al., 2012).

Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene serves as a versatile starting material in organometallic synthesis, facilitating the creation of various organometallic intermediates (Porwisiak & Schlosser, 1996).

Fluorescence and Photoluminescence Studies

- Fluorescence Properties : The compound 1-Bromo-4-(2,2-diphenylvinyl)benzene exhibits notable fluorescence properties. Its steric configuration hinders tight intermolecular packing, leading to significant fluorescence in both solution and solid states (Liang Zuo-qi, 2015).

Chemical Transformations and Synthesis

Ethoxybromination of Enamides : Ethoxybromination of enamides using bromide salts has been studied, yielding highly versatile α-bromo hemiaminals. These intermediates are significant for further chemical transformations (Nocquet‐Thibault et al., 2013).

Synthesis of Isoindoles : 1-bromo-2-(dialkoxymethyl)benzenes have been used in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles, showcasing the versatility of bromo-substituted benzene compounds in organic synthesis (Kuroda & Kobayashi, 2015).

Michael-induced Ramberg-Bäcklund Reaction : In the field of organic chemistry, bromomethyl ß-styryl and ß-bromostyryl sulfones have been utilized in the Michael-induced Ramberg-Bäcklund reaction, highlighting the role of bromo-substituted benzene compounds in complex organic reactions (Vasin et al., 2003).

Molecular Electronics

- Building Blocks for Molecular Electronics : Aryl bromides like 1-bromo-4-(methoxymethyl)benzene are used as building blocks for molecular wires in molecular electronics. They serve as precursors for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (Stuhr-Hansen et al., 2005).

Mecanismo De Acción

Target of Action

1-Bromo-3-(tert-butoxy)benzene, also known as 1-bromo-3-[(2-methylpropan-2-yl)oxy]benzene or Benzene, 1-bromo-3-(1,1-dimethylethoxy)-, is a compound that is often used in organic synthesis . The primary targets of this compound are typically other organic molecules in a reaction mixture. It’s often used as a reagent in various chemical reactions, including the Suzuki–Miyaura coupling .

Mode of Action

The mode of action of 1-bromo-3-(tert-butoxy)benzene involves its interaction with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling, for example, this compound can react with an organoboron reagent to form a new carbon-carbon bond .

Result of Action

The result of the action of 1-bromo-3-(tert-butoxy)benzene is the formation of new organic compounds through chemical reactions. For example, in the Suzuki–Miyaura coupling, it can help form new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Propiedades

IUPAC Name |

1-bromo-3-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABJVORTOJWJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543413 | |

| Record name | 1-Bromo-3-tert-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99376-83-7 | |

| Record name | 1-Bromo-3-tert-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.